3,5-二氯-2,4-二氟苯甲酸

描述

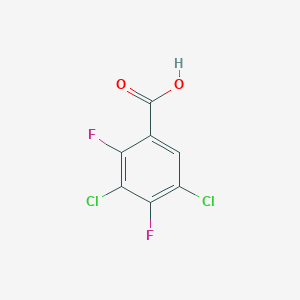

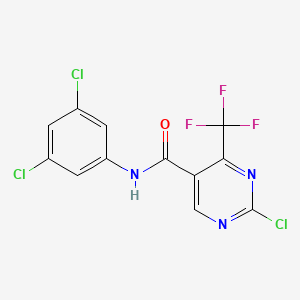

3,5-Dichloro-2,4-difluorobenzoic acid is a chemical compound that is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . It is a valuable intermediate for the synthesis of medicines, including antibacterials .

Synthesis Analysis

The synthesis of 3,5-Dichloro-2,4-difluorobenzoic acid involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The precursor, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid/sulfuric acid and then sodium nitrite solution . Hydrolysis and nitration could be accomplished simultaneously in one step .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2,4-difluorobenzoic acid has been investigated by experimental techniques (FT-IR, FT-Raman and UV) and quantum chemical calculations .Chemical Reactions Analysis

3,5-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The on-line determination of 3,5-difluorobenzoic acid in water was studied using membrane inlet mass spectrometry with in-membrane preconcentration .科学研究应用

- Background : 2,4-Dichloro-3,5-difluorobenzoic acid serves as a valuable intermediate for synthesizing quinolone-3-carboxylic acid derivatives, which are essential building blocks in the development of antibacterial drugs .

- Application : Researchers have prepared lanthanide complexes using 2-chloro-4,5-difluorobenzoic acid as a ligand, studying their crystal structures and luminescence behavior .

- Application : 2,3-difluorobenzoic acid, a close analog of our compound, is part of a collection of critically evaluated thermophysical property data for organic compounds .

Medicinal Chemistry and Drug Development

Lanthanide Coordination Chemistry

Thermophysical Property Data Collection

Biological Research and Biochemical Reagents

安全和危害

3,5-Dichloro-2,4-difluorobenzoic acid may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, and do not eat, drink, or smoke when using this product .

作用机制

Target of Action

3,5-Dichloro-2,4-difluorobenzoic acid is a biochemical reagent . . It’s important to note that the compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it may interact with targets in the respiratory system .

Mode of Action

It’s synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . This suggests that the compound might affect biochemical pathways related to bacterial growth and survival.

Result of Action

The compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it might induce inflammatory responses in the respiratory system.

Action Environment

It’s known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that temperature, humidity, and ventilation might affect the compound’s stability and efficacy.

属性

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLNHUHKYANNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,4-difluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)

![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)

![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)

![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)

![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)